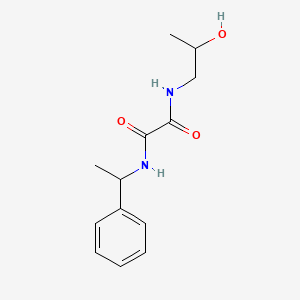![molecular formula C20H29N3O4 B3983975 3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate](/img/structure/B3983975.png)
3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate
Übersicht
Beschreibung
3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3 inhibitor and has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
The mechanism of action of 3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been found to be overexpressed in various diseases, including cancer, Alzheimer's disease, and diabetes. Inhibition of GSK-3 activity by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 activity by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for GSK-3 inhibition, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. The limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate. One direction is the development of more potent and selective GSK-3 inhibitors for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is the study of the role of GSK-3 in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, the potential applications of GSK-3 inhibitors in stem cell research and regenerative medicine are also areas of future research.
Wissenschaftliche Forschungsanwendungen
3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate has been extensively studied for its potential applications in scientific research. It has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
[3-(9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carbonyl)-1-adamantyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-13(24)27-20-9-14-6-15(10-20)8-19(7-14,12-20)18(26)23-5-4-22-3-2-21-17(25)16(22)11-23/h14-16H,2-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGNVPRTCITUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)N4CCN5CCNC(=O)C5C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-hydroxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoate dihydrochloride](/img/structure/B3983894.png)
![1-(3-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983909.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B3983910.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3983922.png)

![2-(4-methylphenyl)-5-(3-nitrophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983934.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983945.png)
![dimethyl 4,4'-{1,4-piperazinediylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B3983952.png)

![1-(3,5-dichlorophenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3983970.png)
![2-[(2,4-dimethyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3983976.png)
![1-(4-fluorobenzoyl)-4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-4-nitrophenyl}piperazine](/img/structure/B3983986.png)
![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B3983993.png)
![3-[(3-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3983996.png)